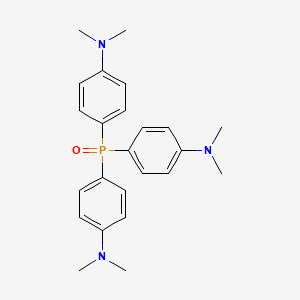

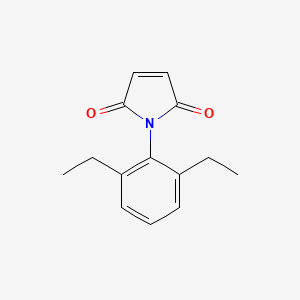

1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

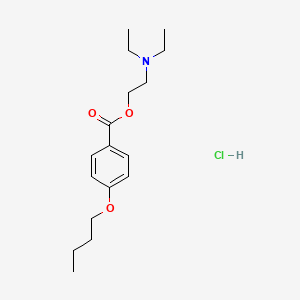

The compound “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Based on its name, it likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a 2,6-diethylphenyl group (a phenyl group with ethyl groups at the 2 and 6 positions) .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” were not found in the search results .Chemical Reactions Analysis

The chemical reactions involving “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” would depend on its specific molecular structure and the conditions under which it is reacted. Unfortunately, specific reaction data for this compound was not found .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” would be determined by its specific molecular structure. These might include properties such as melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Biodegradation of Herbicides

N-(2,6-DIETHYLPHENYL)MALEIMIDE: is structurally related to certain herbicide degradation products. For instance, the biodegradation of alachlor, a widely used herbicide, involves the breakdown into compounds including 2,6-diethylaniline , which is structurally similar to N-(2,6-DIETHYLPHENYL)MALEIMIDE . This suggests potential applications in environmental bioremediation, where such compounds could be used to study the degradation pathways or even enhance the breakdown of herbicides in contaminated environments.

Synthesis in Green Chemistry

The compound is used in the synthesis of substituted N-phenylmaleimides , which are valuable in green chemistry. These compounds serve as precursors in the Diels–Alder reaction, a cornerstone of synthetic organic chemistry that allows for the efficient construction of six-membered rings . This reaction is pivotal in the synthesis of natural products and pharmaceuticals, making N-(2,6-DIETHYLPHENYL)MALEIMIDE an important compound in developing environmentally friendly synthetic routes.

Antimicrobial and Cytostatic Activities

N-(2,6-DIETHYLPHENYL)MALEIMIDE: derivatives have been studied for their antimicrobial properties. They affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall, indicating a potential application as antifungal agents. Moreover, these compounds have shown cytostatic activity, suggesting their use in cancer research as inhibitors of cell proliferation .

Chemical Reactivity Studies

The reactivity of N-substituted maleimides , including N-(2,6-DIETHYLPHENYL)MALEIMIDE , is of significant interest in chemical research. Their reactivity can be harnessed in various synthetic applications, such as the formation of polymers or the development of new materials with specific properties .

Polymer Science

In polymer science, N-(2,6-DIETHYLPHENYL)MALEIMIDE plays a role in the radical copolymerization process. The presence of N-substituents on maleimides influences the sequence control during copolymerization, which is crucial for determining the physical properties of the resulting polymers . This application is particularly relevant for creating materials with tailored mechanical and thermal properties.

Organic Synthesis Education

N-(2,6-DIETHYLPHENYL)MALEIMIDE: is also used in educational settings, particularly in undergraduate organic chemistry laboratories. It serves as a practical example to teach multi-step synthesis, exposing students to the principles of green chemistry and synthetic problem-solving .

Environmental and Green Processes

The compound’s relevance in environmental and green processes is underscored by its role in the biodegradation of pollutants and its use in green synthetic methods. Its involvement in the breakdown of herbicides and potential to improve environmental health through bioremediation strategies is a testament to its versatility .

Mecanismo De Acción

Target of Action

Similar compounds such as n-ethylmaleimide have been found to target proteins like galectin-10 . Galectin-10 is a protein that plays a crucial role in immune response modulation.

Mode of Action

N-substituted maleimides, a class of compounds to which n-(2,6-diethylphenyl)maleimide belongs, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that N-(2,6-DIETHYLPHENYL)MALEIMIDE might interact with its targets, leading to changes in the biochemical pathways involved in cell wall synthesis.

Biochemical Pathways

As mentioned above, N-substituted maleimides can affect the biosynthesis of chitin and β(1,3)glucan . These components are crucial for the structural integrity of the fungal cell wall. Therefore, the compound’s action could lead to the disruption of the cell wall, affecting the survival and growth of the fungus.

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that the compound’s action might lead to the disruption of the fungal cell wall, affecting the survival and growth of the fungus .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,6-diethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(15)17/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOKVKHZEYOLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306436 | |

| Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

38167-72-5 | |

| Record name | 38167-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

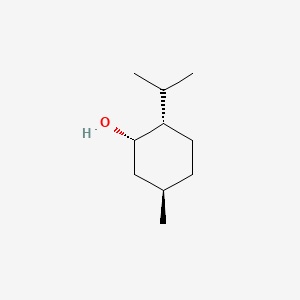

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)